4-(1,1-Dimethylpropyl)hexahydro-1H-azepine
Description
Properties
IUPAC Name |
4-(2-methylbutan-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-4-11(2,3)10-6-5-8-12-9-7-10/h10,12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAYNOPTHOKLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1,1 Dimethylpropyl Hexahydro 1h Azepine and Analogues
Historical and Contemporary Approaches to Hexahydroazepine Ring Synthesis
The synthesis of the azepane ring can be broadly categorized into several key strategies, including ring expansion of smaller cyclic precursors, intramolecular cyclization of acyclic chains, hydrogenation of unsaturated azepine systems, and insertion reactions.
Ring Expansion Strategies from Five- or Six-Membered Precursors
Ring expansion reactions are among the most common and effective methods for constructing the seven-membered azepane skeleton from more readily available five- or six-membered rings. researchgate.netresearchgate.net These transformations often involve the generation of an electron-deficient species that triggers a rearrangement to enlarge the ring.
Classic examples involving six-membered precursors include:
Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of a cyclohexanone (B45756) oxime to form a caprolactam (an azepan-2-one). The lactam can then be reduced to the corresponding hexahydroazepine.
Schmidt Reaction: In this reaction, a cyclohexanone is treated with hydrazoic acid (HN₃) in the presence of a strong acid, leading to the insertion of a nitrogen atom into the ring to form a caprolactam, which is then reduced.
Tiffeneu–Demjanov Rearrangement: This method involves the diazotization of a (1-aminomethyl)cyclohexanol, which rearranges to form a cycloheptanone. The ketone can then be converted to the azepane through reductive amination.
More contemporary approaches often utilize piperidine (B6355638) (a six-membered ring) or pyrrolidine (B122466) (a five-membered ring) as the starting point. The expansion of a piperidine ring can be achieved with high stereoselectivity and regioselectivity. rsc.org A common strategy involves the formation of a bicyclic azetidinium intermediate from a 2-(halomethyl)piperidine derivative, which is then opened by a nucleophile to yield the seven-membered azepane ring. researchgate.net These reactions can be induced thermally, photochemically, or through microwave irradiation to facilitate the desired rearrangement. researchgate.net
| Ring Expansion Method | Precursor | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| Beckmann Rearrangement | Cyclohexanone Oxime | H₂SO₄, PCl₅ | Caprolactam | researchgate.net |
| Schmidt Reaction | Cyclohexanone | HN₃, H₂SO₄ | Caprolactam | researchgate.net |
| Piperidine Expansion | 2-(Halomethyl)piperidine | Base, Nucleophile | Azepane Derivative | rsc.org |
| Pyrrolidine Expansion | Substituted Pyrrolidines | Various | Bicyclic Azetidinium | researchgate.net |
Cyclization Reactions
Intramolecular cyclization of a suitably functionalized acyclic precursor is a direct approach to forming the azepane ring. These reactions involve forming a carbon-nitrogen bond to close the seven-membered ring. The success of these cyclizations often depends on overcoming the high activation energy associated with forming medium-sized rings.
Modern methods have been developed to facilitate this process. For instance, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines provides an efficient route to substituted azepines. nih.gov This reaction proceeds by the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization. nih.gov Other strategies include the intramolecular trapping of ketenes generated from enamine-dioxinones, which cyclize to form heterocyclic systems. organic-chemistry.org Additionally, expanded, higher-order hydride transfer/cyclization reactions have been explored to form larger heterocyclic rings from appropriately substituted tertiary anilines. nih.gov The cyclization of long-chain amino acids or their derivatives, while conceptually simple, often requires high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Reductive Hydrogenation of Unsaturated Azepine Derivatives
This method involves a two-step process where an unsaturated azepine or dihydroazepine ring is first synthesized, followed by its reduction to the saturated hexahydroazepine. The initial unsaturated ring is often more accessible via other methods, such as nitrene insertion. The subsequent hydrogenation can typically be achieved with high efficiency using standard catalytic hydrogenation conditions.
A notable example is the synthesis of polysubstituted azepanes from nitroarenes. The process begins with a photochemical dearomative ring expansion of the nitroarene to form an unsaturated seven-membered ring azepine system. A subsequent global hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂) effectively reduces the double bonds within the ring to yield the final saturated azepane product. thieme-connect.commanchester.ac.uk
Insertion Reactions
Insertion reactions, particularly those involving nitrenes, are a powerful tool for converting six-membered aromatic rings directly into seven-membered unsaturated azepine heterocycles. slideshare.net A common approach involves the generation of a singlet nitrene from an aryl azide (B81097) or a nitroarene, which then inserts into the benzene (B151609) ring. slideshare.netresearchgate.net
Historically, this was achieved through the high-energy photolysis of aryl azides. manchester.ac.uk However, due to the hazardous nature of azides, alternative methods have been developed. A modern approach utilizes blue light irradiation of commercially available nitroarenes in the presence of a deoxygenating agent like a phosphite. This generates a singlet nitrene that undergoes ring expansion to form a 3H-azepine, a stable tautomer. thieme-connect.commanchester.ac.uk This unsaturated azepine can then be isolated or directly hydrogenated to the corresponding azepane, as described in the previous section.
| General Synthetic Strategy | Key Features | Typical Starting Materials | Reference |
|---|---|---|---|
| Cyclization Reactions | Intramolecular C-N bond formation | Functionalized Allenynes, Amino Acids | nih.gov |
| Reductive Hydrogenation | Two-step process: azepine formation then reduction | Unsaturated Azepine Derivatives | thieme-connect.commanchester.ac.uk |
| Insertion Reactions | Nitrene insertion into aromatic systems | Nitroarenes, Aryl Azides | slideshare.netresearchgate.net |
Targeted Synthesis of 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine
While the general methods described above can be adapted to produce a variety of substituted azepanes, the targeted synthesis of a specific isomer like this compound requires careful planning, particularly concerning precursor selection.
Precursor Selection and Rational Design for Steric and Electronic Control
For the synthesis of this compound, an efficient strategy involves a ring expansion of a correspondingly substituted piperidine. The logical precursor is 4-(1,1-dimethylpropyl)piperidine. This approach is advantageous because it installs the desired substituent at the correct position on a readily available six-membered ring before the more challenging seven-membered ring is formed.
A specific reported synthesis utilizes this precursor in a one-carbon ring expansion. The reaction of 4-(1,1-dimethylpropyl)piperidine with diazomethane (B1218177) (CH₂N₂) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) yields the target compound. The reaction proceeds through a carbocation intermediate, leading to the insertion of a methylene (B1212753) group and the formation of the azepane ring.
The choice of the 4-(1,1-dimethylpropyl)piperidine precursor demonstrates rational design based on steric and electronic factors:
Steric Control: The bulky 1,1-dimethylpropyl (tert-pentyl) group is sterically demanding. Placing it at the 4-position of the piperidine ring ensures it is retained at the 4-position of the final azepane product during symmetrical ring expansion reactions. Its size can also influence the conformational preferences of the ring, though its distance from the reacting center in this specific expansion minimizes its directing effect on the insertion itself.
Electronic Control: The tert-pentyl group is an electron-donating alkyl group. Its electronic influence is primarily through induction. In the context of the piperidine precursor, it does not significantly alter the reactivity of the ring nitrogen, allowing for standard transformations. By pre-installing this electronically simple but sterically significant group, the synthesis avoids complex purification issues that might arise from trying to alkylate the azepane ring later, which could lead to a mixture of N-alkylated and C-alkylated products.
| Targeted Synthesis Summary | |
| Target Compound | This compound |
| Synthetic Approach | One-Carbon Ring Expansion |
| Selected Precursor | 4-(1,1-Dimethylpropyl)piperidine |
| Key Reagents | Diazomethane (CH₂N₂), Boron Trifluoride Etherate (BF₃·Et₂O) |
| Rationale | Pre-installation of substituent simplifies synthesis and avoids regioselectivity issues. |
| Reference |
Multi-step Reaction Sequences for Complex Alkyl-Substituted Azepines
The construction of the azepane scaffold with specific alkyl substitution patterns, such as the 1,1-dimethylpropyl group at the C4 position, often requires multi-step synthetic strategies. These sequences allow for the precise introduction of functional groups and the construction of the seven-membered ring.
One notable multi-step approach involves the dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This strategy allows for the preparation of complex azepanes from readily available starting materials. The process is initiated by a photochemical dearomative ring expansion that converts the six-membered nitroarene framework into a seven-membered ring system, mediated by blue light at room temperature. nih.govmanchester.ac.uk A subsequent hydrogenolysis step furnishes the final azepane. nih.govmanchester.ac.uk This two-step sequence provides a powerful method for accessing polysubstituted azepanes that would otherwise be challenging to synthesize. nih.govmanchester.ac.uk For instance, this method has been successfully applied to generate azepane analogues of piperidine-containing drugs. nih.gov
Another versatile multi-step method for the asymmetric synthesis of polysubstituted azepanes is the use of a lithiation-conjugate addition sequence. nih.gov This approach has been successfully employed for the synthesis of 4,5,6- and 3,4,5,6-substituted azepanes. nih.gov The key step involves a highly diastereoselective and enantioselective conjugate addition of a lithiated N-Boc-2,3-substituted allylamine (B125299) to a β-aryl α,β-unsaturated ester. nih.gov This is followed by hydrolysis, cyclization, and reduction to yield the desired substituted azepane. nih.gov This methodology offers a general route to enantioenriched azepanes with substitution patterns that are not adjacent to the nitrogen atom. nih.gov
Ring expansion of smaller heterocyclic systems, such as piperidines, also serves as a viable multi-step route to azepane derivatives. rsc.org This strategy can proceed with high stereoselectivity and regioselectivity to produce diastereomerically pure azepanes. rsc.org The structure and stereochemistry of the resulting products have been confirmed through techniques like X-ray crystallographic analysis. rsc.org
A chemoenzymatic approach provides another multi-step pathway to substituted azepanes. researchgate.net This method can involve the synthesis of a prochiral cyclic imine from a starting material like 1-tetralone (B52770) in a four-step sequence. researchgate.net This highlights how a combination of traditional organic synthesis and biocatalysis can be leveraged to create complex heterocyclic structures.
The following table summarizes key multi-step reaction sequences for the synthesis of complex alkyl-substituted azepines:
| Starting Material | Key Reactions | Product Type | Reference |
| Nitroarenes | Photochemical dearomative ring expansion, Hydrogenolysis | Polysubstituted azepanes | nih.govmanchester.ac.uk |
| N-Boc-2,3-substituted allylamines and β-aryl α,β-unsaturated esters | Asymmetric lithiation-conjugate addition, Hydrolysis, Cyclization, Reduction | 4,5,6- and 3,4,5,6-substituted azepanes | nih.gov |
| Piperidines | Ring expansion | Diastereomerically pure azepane derivatives | rsc.org |
| 1-Tetralone | Multi-step synthesis to prochiral cyclic imine, Chemoenzymatic reduction | Substituted azepanes | researchgate.net |
Stereoselective and Enantioselective Synthesis Approaches for Chiral Analogue Generation
The generation of chiral azepine analogues with specific stereochemistry is crucial for their application in medicinal chemistry. Several stereoselective and enantioselective synthetic methods have been developed to address this challenge.
Asymmetric synthesis of 4,5,6- and 3,4,5,6-substituted azepanes has been achieved with high diastereoselectivity and enantioselectivity using a (-)-sparteine-mediated asymmetric lithiation-conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a beta-aryl alpha,beta-unsaturated ester. researchgate.net This is followed by hydrolysis, cyclization, and reduction to afford the desired substituted azepanes. researchgate.net An invertive lithiation-stannylation-lithiation sequence can provide access to the enantiomeric adduct. researchgate.net
Chemoenzymatic methods also offer a powerful tool for the synthesis of enantioenriched azepanes. For example, prochiral methyl-substituted cyclic imines can be synthesized in a four-step process starting from 1-tetralone. researchgate.net These prochiral substrates can then be subjected to biocatalytic reduction to yield enantiomerically pure substituted azepanes. researchgate.net
The following table provides an overview of stereoselective and enantioselective approaches for the synthesis of chiral azepine analogues:
| Methodology | Key Features | Resulting Products | Reference |
| (-)-Sparteine-mediated asymmetric lithiation-conjugate addition | High diastereoselectivity and enantioselectivity | 4,5,6- and 3,4,5,6-substituted azepanes | researchgate.net |
| Chemoenzymatic Synthesis | Sequential biocatalytic reduction and organolithium-mediated rearrangement | Enantioenriched 2-aryl azepanes and 2-arylbenzazepines | researchgate.net |
Novel Synthetic Route Development and Optimization
The development of novel and efficient synthetic routes to hexahydroazepines is an active area of research, with a focus on catalyst-mediated transformations, innovative reaction technologies, and the application of green chemistry principles.
Catalyst-Mediated Transformations (e.g., Cu(I)-catalyzed tandem reactions, Rhodium(II)-catalyzed processes, Zirconium-mediated cyclizations)
Catalyst-mediated transformations offer elegant and atom-economical pathways to construct the azepine core.
Copper(I)-Catalyzed Reactions: Copper(I)-catalyzed silyl (B83357) conjugate addition to α-substituted α,β-unsaturated N-tert-butanesulfinyl ketimines provides a method for synthesizing acyclic β,β-disubstituted enesulfinamides. acs.org By selecting the appropriate ligand for the copper catalyst, it is possible to selectively produce either the (Z)- or (E)-isomer of the multisubstituted enesulfinamides. acs.org These intermediates are valuable for the stereoselective synthesis of acyclic quaternary or tetrasubstituted stereocenters. acs.org
Rhodium(II)-Catalyzed Processes: A notable rhodium(II)-catalyzed method involves the synthesis of fused dihydroazepines from dienyltriazoles. thieme-connect.com This process is believed to proceed through an intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid, which then undergoes a 1-aza-Cope rearrangement to form the dihydroazepine product. thieme-connect.com Highly reactive rhodium(II) N-trifluoromethylsulfonyl azavinyl carbenes, generated in situ from NH-1,2,3-triazoles, can also react with olefins to produce cyclopropane (B1198618) carboxaldehydes and 2,3-dihydropyrroles with high yield and selectivity. nih.gov
Zirconium-Mediated Cyclizations: Zirconium-mediated synthesis provides a route to 3,4- or 4,5-disubstituted azepanes. soton.ac.uk This method involves the intramolecular co-cyclization of 4- or 5-azanona-1,8-dienes, -enynes, and -diynes using zirconocene(1-butene). soton.ac.uk The resulting zirconacycles can be protonated to yield the desired disubstituted azepanes. soton.ac.uk
The following table summarizes these catalyst-mediated transformations:
| Catalyst System | Reaction Type | Substrates | Products | Reference |
| Copper(I) with various ligands | Silyl conjugate addition | α-substituted α,β-unsaturated N-tert-butanesulfinyl ketimines | Acyclic β,β-disubstituted enesulfinamides | acs.org |
| Rhodium(II) | Cyclopropanation/1-aza-Cope rearrangement | Dienyltriazoles | Fused dihydroazepines | thieme-connect.com |
| Zirconium | Intramolecular co-cyclization | 4- or 5-azanona-1,8-dienes, -enynes, -diynes | 3,4- or 4,5-disubstituted azepanes | soton.ac.uk |
Mechanochemical and Microfluidic Approaches in Hexahydroazepine Synthesis
Emerging technologies like mechanochemistry and microfluidics are poised to revolutionize synthetic chemistry by offering more sustainable and efficient reaction conditions.
While specific applications of mechanochemistry in the synthesis of this compound are not yet widely reported, this solvent-free or low-solvent technique holds promise for reducing the environmental impact of chemical synthesis.
Microfluidic technology, which involves the manipulation of fluids in channels with dimensions of tens to hundreds of micrometers, offers precise control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This can lead to improved yields, higher purity, and better reproducibility. mdpi.com Microfluidic devices have been successfully used for the synthesis of various nanoparticles for drug delivery, including lipid-polymer hybrid nanoparticles. researchgate.netnih.gov The ability to control nanoparticle size and morphology through microfluidic hydrodynamic focusing demonstrates the potential of this technology for the controlled synthesis of complex molecules. nih.govchemrxiv.org Although direct application to hexahydroazepine synthesis is still an area for development, the principles of microfluidics suggest it could be a valuable tool for optimizing reaction conditions and enabling high-throughput screening of synthetic routes.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and other high-value chemicals. nih.gov The goal is to develop processes that are more sustainable, cost-effective, and environmentally friendly. nih.gov
For the synthesis of azepine derivatives, green chemistry approaches can include the use of eco-friendly methodologies that emphasize atom economy, sustainability, and waste reduction. nih.govresearchgate.net This can involve the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave irradiation. mdpi.com For example, microwave-assisted synthesis of heterocyclic compounds like oxadiazole derivatives has been shown to significantly reduce reaction times and solvent volumes while increasing product yields. mdpi.com The development of one-pot reactions and metal-catalyzed acceptorless coupling reactions are also key strategies in greening the synthesis of N-heterocycles. mdpi.com
A recent review highlights the importance of replacing conventional drug synthesis techniques with greener alternatives that are not only environmentally benign but also profitable. nih.gov The application of these principles to the synthesis of this compound and its analogues could lead to more efficient and sustainable manufacturing processes.
Reaction Mechanisms and Kinetics of Formation
Detailed Mechanistic Pathways of Key Cyclization and Functionalization Steps
The formation of the 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine core likely proceeds through one of two major synthetic routes: an aza-Prins-type cyclization to form a tethydroazepine intermediate, followed by hydrogenation, or a ring expansion of a correspondingly substituted piperidine (B6355638).
Aza-Prins-Type Cyclization:
The aza-Prins reaction is a powerful tool for constructing nitrogen-containing heterocycles. wordpress.com In a plausible pathway to a precursor of the target molecule, a homoallylic amine bearing a suitable protecting group (PG) on the nitrogen reacts with an aldehyde. The reaction is typically promoted by a Lewis acid or Brønsted acid. wordpress.com The key steps are:
Iminium Ion Formation: The reaction initiates with the condensation of the homoallylic amine with an aldehyde to form an iminium ion intermediate. nih.govyoutube.com This electrophilic species is crucial for the subsequent cyclization.
Intramolecular Cyclization: The pendant alkene functionality acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in an intramolecular fashion. This step forms the seven-membered azepine ring and generates a carbocationic intermediate. wikipedia.org The regioselectivity of this step is critical for establishing the 4-substituted pattern.
Nucleophilic Quenching and Elimination: The carbocation is then quenched by a nucleophile present in the reaction medium (e.g., a halide from the Lewis acid). Subsequent elimination of the protecting group and the quenching nucleophile can lead to the formation of a double bond within the ring, yielding a tetrasubstituted tetrahydroazepine.
Catalytic Hydrogenation: The final step to obtain the saturated hexahydro-1H-azepine ring is the catalytic hydrogenation of the tetrahydroazepine intermediate. This is typically achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. acs.orglibretexts.org The hydrogenation generally proceeds via syn-addition of hydrogen atoms to the double bond. libretexts.org
Piperidine Ring Expansion:
An alternative strategy involves the expansion of a pre-functionalized piperidine ring. researchgate.netrsc.org This method offers good stereochemical control. A potential mechanistic sequence is:
Preparation of a Substituted Piperidine: A piperidine derivative bearing a leaving group (e.g., a mesylate or tosylate) on a side chain at the 2-position and the desired 1,1-dimethylpropyl group at the 4-position is synthesized.
Formation of an Aziridinium (B1262131) Ion Intermediate: Treatment of the substituted piperidine with a base can induce an intramolecular nucleophilic substitution, leading to the formation of a strained, fused aziridinium ion intermediate.
Regioselective Ring Opening: The aziridinium intermediate is then opened by a nucleophile. The regioselectivity of this attack determines the structure of the expanded ring. Attack at the more substituted carbon of the aziridinium ring leads to the formation of the seven-membered azepane skeleton. researchgate.net
Functional Group Manipulations: Subsequent chemical modifications may be necessary to remove protecting groups and install the final functionalities of the target molecule.
Transition State Analysis and Energy Profiles of Rate-Determining Steps
Aza-Prins Cyclization:
The rate-determining step in the aza-Prins cyclization is typically the intramolecular C-C bond formation. The transition state for this step involves a chair-like conformation to minimize steric interactions. The stability of the resulting carbocation intermediate influences the energy barrier of this step. The presence of the bulky 1,1-dimethylpropyl group at the 4-position would likely favor a transition state where this group occupies a pseudo-equatorial position to reduce steric strain. Computational studies on similar cyclizations often reveal that the formation of the iminium ion is a low-energy process, while the cyclization itself represents the highest energy barrier on the reaction coordinate.
Piperidine Ring Expansion:
For the ring expansion pathway, the formation of the bicyclic aziridinium ion is often the rate-determining step. This step involves significant ring strain in the transition state. Subsequent nucleophilic opening of the aziridinium ion has a lower activation energy. Semi-empirical molecular orbital calculations on similar piperidine ring expansions have been used to investigate the regiochemistry and stereochemistry of the process, confirming the influence of the substituents on the transition state energies. researchgate.netrsc.org
A hypothetical energy profile for the formation of a substituted azepine is presented below, illustrating the relative energies of intermediates and transition states.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Homoallylic amine + Aldehyde) | 0 |
| 2 | Transition State 1 (Iminium formation) | +10-15 |
| 3 | Iminium Ion Intermediate | +5-10 |
| 4 | Transition State 2 (Cyclization) | +20-30 |
| 5 | Carbocation Intermediate | +15-20 |
| 6 | Tetrahydroazepine Product | -5-0 |
This table presents hypothetical data for illustrative purposes based on general principles of similar reactions.
Kinetic Studies of Formative Reactions and Reaction Order Determination
Detailed kinetic studies for the synthesis of this compound have not been reported. However, the kinetics of the key reaction types can be inferred from related processes.
Aza-Prins Cyclization: The rate of the aza-Prins reaction is dependent on the concentrations of the homoallylic amine, the aldehyde, and the acid catalyst. The reaction likely follows a complex rate law, but under certain conditions, it may approximate second-order kinetics (first order in the amine and first order in the aldehyde-catalyst complex).
Catalytic Hydrogenation: The kinetics of the catalytic hydrogenation of the tetrahydroazepine intermediate to the final product are governed by the Langmuir-Hinshelwood mechanism for many heterogeneous catalytic reactions. mdpi.com The rate of reaction is dependent on the surface coverage of the reactant and hydrogen on the catalyst surface. At low reactant concentrations, the reaction may appear to be first-order with respect to the substrate. At higher concentrations, the catalyst surface becomes saturated, and the reaction approaches zero-order kinetics with respect to the substrate. The reaction order with respect to hydrogen pressure can also vary.
| Parameter | Description | Typical Value/Observation |
| Reaction Order (Substrate) | The power to which the concentration of the tetrahydroazepine is raised in the rate equation. | Typically varies from 1 to 0 with increasing concentration. |
| Reaction Order (Hydrogen) | The power to which the partial pressure of hydrogen is raised in the rate equation. | Often found to be first order at lower pressures. |
| Rate Constant (k) | Proportionality constant relating the rate of reaction to the concentrations of reactants. | Dependent on temperature, catalyst, and solvent. |
This table provides generalized kinetic parameters for catalytic hydrogenation based on established models.
Role of Intermediates in Azepine Ring Formation and Functionalization
Intermediates play a pivotal role in directing the course and outcome of the synthesis of this compound.
Iminium Ions: In the aza-Prins cyclization, the in-situ generated iminium ion is the key electrophilic intermediate that triggers the ring-forming C-C bond formation. nih.govacs.org The geometry and electronic properties of the iminium ion dictate the stereochemical outcome of the cyclization.
Carbocationic Intermediates: The cyclization of the iminium ion leads to a carbocationic intermediate. The stability of this intermediate, influenced by the substitution pattern, affects the reaction rate and can also lead to rearrangements if not efficiently trapped by a nucleophile.
Aziridinium Ions: In the ring expansion pathway, the bicyclic aziridinium ion is a crucial strained intermediate. researchgate.net Its formation and subsequent regioselective opening are the defining steps of this synthetic strategy, leading directly to the desired seven-membered ring system.
Enamines: In some synthetic routes to substituted nitrogen heterocycles, enamines can act as key nucleophilic intermediates in cyclization reactions. organic-chemistry.org While not explicitly detailed for this specific target, intramolecular reactions of enamines represent a valid mechanistic possibility for the formation of the azepine ring.
Structural and Conformational Analysis of the Hexahydro 1h Azepine Scaffold
Conformational Preferences of the Seven-Membered Hexahydro-1H-azepine Ring
The introduction of a substituent onto the azepane ring significantly influences its preferred conformation, as the system seeks to minimize steric and torsional strain.
Theoretical Conformational Isomers (e.g., Chair, Boat, Twist-Boat forms)
The seven-membered ring of hexahydro-1H-azepine avoids a planar conformation due to significant angle and eclipsing strains. msu.edu Instead, it adopts a variety of puckered, low-energy conformations to achieve more favorable bond angles and reduce torsional strain. maricopa.edu The primary theoretical conformers belong to two main families: the chair and the boat.
Chair Family: This includes the chair and the twist-chair conformations. For the parent azepane, high-level electronic structure calculations have identified the twist-chair conformation as the most stable, with the chair form often representing a transition state.
Boat Family: This group consists of the boat and twist-boat conformations. The presence of the heteroatom in the azepane ring can lower the relative energy of boat conformations compared to the chair forms.
The energy differences between these conformers are often small, leading to a dynamic equilibrium where the ring can interconvert between various forms.
Interactive Table: Theoretical Conformational Isomers of the Hexahydro-1H-azepine Ring
| Conformer Family | Specific Isomer | Relative Stability (General) | Key Structural Feature |
| Chair | Chair (C) | Often a transition state | Possesses a C₂ axis of symmetry |
| Twist-Chair (TC) | Typically the most stable conformer | Lower symmetry, reduces torsional strain | |
| Boat | Boat (B) | Generally higher in energy | Possesses a plane of symmetry |
| Twist-Boat (TB) | More stable than the boat form | Twisted to relieve steric hindrance |
Influence of the 1,1-Dimethylpropyl Substituent on Ring Conformational Dynamics
The placement of a sterically demanding 1,1-dimethylpropyl (tert-amyl) group at the C4 position has a profound effect on the conformational equilibrium of the hexahydro-1H-azepine ring. Large alkyl substituents on cyclic systems preferentially occupy positions that minimize steric interactions. msu.edu In cyclohexane, a bulky tert-butyl group will almost exclusively adopt an equatorial orientation to avoid destabilizing 1,3-diaxial interactions. libretexts.org
Advanced Spectroscopic Characterization Methodologies
To experimentally determine the precise structure and conformational behavior of 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine, a suite of advanced spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Assignment (e.g., 2D EXSY for conformational mobility, NOE measurements for spatial proximity)
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For a conformationally flexible molecule like the substituted azepane, specific NMR experiments are particularly insightful.
2D EXSY (Exchange Spectroscopy): This technique is used to probe dynamic processes such as conformational exchange. nih.gov If the azepane ring is undergoing interconversion between two or more stable conformations at a rate comparable to the NMR timescale, cross-peaks will appear in the 2D EXSY spectrum connecting the signals of a given nucleus in the different conformational states. nih.gov The intensity of these cross-peaks can be used to quantify the rate of exchange. For this compound, the high energetic preference for one conformation may make exchange peaks difficult to observe unless the temperature is significantly raised.
NOE (Nuclear Overhauser Effect) Measurements: The NOE effect arises from the through-space dipolar coupling between nuclei and is highly dependent on the distance between them (proportional to 1/r⁶). By irradiating a specific proton and observing which other protons show an enhanced signal, one can determine spatial proximities. This is crucial for assigning stereochemistry and confirming the preferred conformation. For instance, NOE measurements can confirm the equatorial-like position of the 1,1-dimethylpropyl group by identifying its proximity to other equatorial or axial protons on the ring.
Interactive Table: Expected ¹H NMR Data for the Predominant Conformer
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| NH | 1.5 - 2.5 | Broad singlet | Exchangeable proton, position variable |
| C4-H (methine) | 1.2 - 1.8 | Multiplet | Attached to the substituted carbon |
| Ring CH ₂ (axial) | 1.3 - 1.9 | Complex multiplets | Shielded, distinct from equatorial |
| Ring CH ₂ (equatorial) | 1.5 - 2.2 | Complex multiplets | Deshielded, distinct from axial |
| C(CH ₃)₂ | ~0.85 | Singlet | Six equivalent methyl protons |
| CH ₂CH₃ | ~1.25 | Quartet | Methylene (B1212753) group of the ethyl moiety |
| CH₂CH ₃ | ~0.85 | Triplet | Terminal methyl of the ethyl moiety |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₁₁H₂₃N), the expected exact mass can be calculated and compared to the experimental value with high precision.
Upon ionization, typically by electron impact (EI), the molecule undergoes fragmentation, providing valuable structural information. For cyclic amines, the fragmentation patterns are characteristic. jove.com
Molecular Ion (M⁺•): As a cyclic amine, a discernible molecular ion peak is expected. jove.com Following the nitrogen rule, a compound with one nitrogen atom will have an odd nominal molecular weight. jove.comlibretexts.org
Alpha-Cleavage: The most dominant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This results in the formation of a stable, resonance-stabilized iminium cation. youtube.com
Ring Cleavage: Fragmentation can also involve the cleavage of the ring itself, often initiated by the loss of the substituent or through complex rearrangements. The loss of the bulky 1,1-dimethylpropyl group as a radical (C₅H₁₁•) is a likely fragmentation pathway.
Interactive Table: Predicted HRMS Fragmentation for C₁₁H₂₃N
| Fragment Ion | Proposed Structure | Nominal m/z | Fragmentation Pathway |
| [C₁₁H₂₃N]⁺• | Molecular Ion | 169 | Initial ionization |
| [C₁₀H₂₀N]⁺ | Loss of CH₃• | 154 | Loss of a methyl from the substituent |
| [C₆H₁₂N]⁺ | Loss of C₅H₁₁• | 98 | Loss of the 1,1-dimethylpropyl radical |
| [C₅H₁₂N]⁺ | Alpha-cleavage and ring opening | 86 | Cleavage of C2-C3 or C6-C7 bond |
| [C₄H₈N]⁺ | Alpha-cleavage | 70 | Cleavage of C2-C3 or C6-C7 bond with rearrangement |
Vibrational Spectroscopy (Infrared and Raman) for Analysis of Functional Groups and Molecular Symmetries
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. Key expected absorptions for this compound include:
N-H Stretch: A moderate, somewhat broad absorption in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.
C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region from the numerous sp³ C-H bonds in the alkyl substituent and the ring.
N-H Bend: A moderate absorption around 1590-1650 cm⁻¹.
C-N Stretch: A weak to moderate absorption in the 1000-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. For this compound, Raman spectroscopy would be effective for observing:
Symmetric C-H stretching and bending modes of the alkyl groups.
Vibrations of the C-C backbone of the ring and substituent.
Because the molecule lacks high symmetry, many vibrational modes will be active in both IR and Raman spectra, though their relative intensities will differ.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a static picture of the molecule's electronic landscape.
DFT studies on the parent azepane ring system reveal that the seven-membered ring is not planar and adopts several low-energy conformations, with the chair and twist-chair forms being the most stable. nih.govresearchgate.net For 4-(1,1-dimethylpropyl)hexahydro-1H-azepine, the bulky 1,1-dimethylpropyl (or tert-pentyl) group at the C4 position significantly influences the conformational preference of the azepane ring. The substituent will preferentially occupy an equatorial position to minimize steric hindrance.
Geometric Parameters: DFT calculations, using a functional like B3LYP with a basis set such as 6-31G*, would predict the bond lengths, bond angles, and dihedral angles of the most stable conformer. For instance, the C-N and C-C bond lengths within the azepane ring are expected to be in the typical range for saturated amines. The presence of the tert-pentyl group might cause minor distortions in the ring geometry compared to the unsubstituted azepane.
Charge Distribution and Electrostatic Potentials: The distribution of electron density across the molecule can be analyzed through methods like Mulliken population analysis or by calculating the electrostatic potential (ESP) mapped onto the electron density surface. The nitrogen atom in the hexahydro-1H-azepine ring is the most electronegative atom, leading to a region of negative electrostatic potential. This site represents the primary center for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen and the protons on the carbons adjacent to the nitrogen will exhibit a more positive character. The ESP is a valuable tool for predicting intermolecular interactions.
A hypothetical data table for calculated geometric parameters is presented below.
| Parameter | Predicted Value (Å or °) |
| C-N Bond Length | ~1.47 |
| C-C (ring) Bond Length | ~1.54 |
| C-H Bond Length | ~1.09 |
| C-N-C Bond Angle | ~112 |
| C-C-C (ring) Bond Angle | ~115 |
Computational methods can predict spectroscopic data, which is invaluable for the structural elucidation of new compounds.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational chemistry. nih.govnih.gov By calculating the magnetic shielding tensors of each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These calculations are typically performed using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework. The predicted shifts for the protons and carbons of the azepane ring and the tert-pentyl group would aid in the assignment of experimental spectra. For instance, the protons on the carbon adjacent to the nitrogen (C2 and C7) would be expected to have a higher chemical shift compared to other methylene (B1212753) protons in the ring.
Vibrational Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. For this compound, characteristic vibrational modes would include the N-H stretching frequency (around 3300-3500 cm⁻¹), C-H stretching frequencies (2800-3000 cm⁻¹), and various bending and rocking modes of the alkyl groups and the ring. nih.gov
A hypothetical table of predicted ¹³C NMR chemical shifts is shown below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2, C7 | ~50-55 |
| C3, C6 | ~28-32 |
| C4 | ~40-45 |
| C5 | ~25-30 |
| tert-pentyl (quaternary C) | ~35-40 |
| tert-pentyl (CH₂) | ~30-35 |
| tert-pentyl (CH₃) | ~8-15 |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes and Flexibility Analysis
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. sigmaaldrich.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most populated conformational states and the transitions between them.
For this compound, MD simulations would reveal the flexibility of the seven-membered azepane ring and the rotational freedom of the tert-pentyl substituent. The simulations would likely show rapid ring puckering and interconversion between different chair and boat-like conformations. The analysis of the trajectories from MD simulations can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the more rigid and flexible parts of the molecule.
In Silico Studies of Intramolecular Interactions and Non-Covalent Forces
The three-dimensional structure and stability of this compound are governed by a network of intramolecular interactions. These non-covalent forces include van der Waals interactions, steric repulsion, and potentially weak hydrogen bonds.
The bulky tert-pentyl group introduces significant steric interactions that influence the conformational preference of the azepane ring. The interactions between the alkyl group and the ring protons can be analyzed using methods like Non-Covalent Interaction (NCI) plots, which visualize regions of weak interactions. These studies are crucial for understanding the energetic landscape of the different conformers.
Computational Design Principles for Rational Modification and Analogue Generation (without consideration of biological effects)
The insights gained from the computational studies described above can be used to rationally design analogues of this compound with modified properties. For example, by systematically changing the substituent at the C4 position or introducing substituents at other positions on the ring, one can modulate the molecule's polarity, lipophilicity, and conformational flexibility.
Computational tools can be used to predict how these modifications would affect the molecule's electronic properties and three-dimensional structure. For instance, replacing the tert-pentyl group with a more polar functional group would alter the electrostatic potential map and could introduce new intramolecular hydrogen bonding possibilities. This in silico screening allows for the pre-selection of promising candidates for synthesis, focusing solely on their intrinsic chemical and physical properties.
Derivatization and Advanced Chemical Transformations
Synthesis of Structurally Diverse Analogues and Homologues of 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine
The synthesis of analogues and homologues of this compound can be approached through several established synthetic strategies in heterocyclic chemistry. These methods primarily involve either the construction of the azepane ring with the desired substitution pattern or the modification of a pre-existing piperidine (B6355638) ring.
One of the most effective methods for the synthesis of seven-membered azacycles is the ring expansion of corresponding six-membered rings. rsc.org For instance, a diastereomerically pure azepane derivative can be prepared from a piperidine precursor with excellent stereoselectivity and yield. rsc.org This strategy could be applied to a suitably substituted piperidine to construct the this compound core.
Another versatile approach is the use of cyclization reactions. For example, N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, has been shown to produce a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org Furthermore, tandem amination/cyclization reactions of functionalized allenynes with amines under copper(I) catalysis provide an efficient route to functionalized azepines. nih.govmdpi.com These methods could be adapted to produce analogues by varying the starting materials.
The synthesis of 4-substituted piperidones, which can be precursors to piperidines and subsequently to azepanes, can be achieved through aza-Michael reactions. kcl.ac.uk The use of substituted divinyl ketones in an aza-Michael cyclization with a primary amine can yield 4-piperidones, which can then be further functionalized and subjected to ring expansion. kcl.ac.uk
Below is a representative table of synthetic strategies applicable to the generation of analogues and homologues.
| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Representative Yield | Reference |
| Ring Expansion | Substituted Piperidine | Diazomethane (B1218177), Lewis Acid | Homologue (Azepane) | High | rsc.org |
| N-Heterocyclization | Primary Amine, Diol | Cp*Ir complex | Analogue (Azepane) | Good to Excellent | organic-chemistry.org |
| Tandem Amination/Cyclization | Allenyne, Amine | Cu(I) catalyst | Functionalized Azepine | Moderate to Good | nih.govmdpi.com |
| Aza-Michael Cyclization | Divinyl Ketone, Primary Amine | Base | 4-Piperidone Precursor | Moderate to Good | kcl.ac.uk |
Selective Functionalization Reactions of the Hexahydroazepine Ring System
The hexahydroazepine ring of this compound offers multiple sites for selective functionalization. The secondary amine is the most reactive site, but C-H functionalization of the carbon skeleton is also a viable, albeit more challenging, approach.
The nitrogen atom of the hexahydroazepine is a nucleophilic center and readily undergoes N-alkylation and N-acylation reactions. nih.govchemeo.com N-alkylation can be achieved using alkyl halides, while N-acylation can be performed with acyl chlorides or anhydrides. These reactions are typically high-yielding and allow for the introduction of a wide variety of substituents at the nitrogen atom. For example, the related N-methyl-hexahydro-1H-azepine is a commercially available compound. nih.govnist.gov
C-H functionalization presents a more modern and atom-economical approach to modifying the hexahydroazepine ring. mdpi.comsigmaaldrich.com While challenging due to the similar reactivity of the various C-H bonds, regioselectivity can be achieved through the use of directing groups or specific catalysts. mdpi.com For instance, late-stage oxidation of tetrahydroazepines has been used to access functionalized oxo-azepines. mdpi.com This method relies on the diastereoselective hydroboration of the tetrahydroazepine followed by oxidation of the resulting azepanol. mdpi.com
Selective oxidation of methylene (B1212753) C-H bonds in the presence of other functional groups is a significant challenge in organic synthesis. nih.gov However, manganese-based catalysts have shown promise in achieving such chemoselective oxidations in complex molecules. nih.gov Such a strategy could potentially be employed to introduce a carbonyl group into the hexahydroazepine ring of this compound.
The following table summarizes key functionalization reactions of the hexahydroazepine ring.
| Reaction Type | Substrate | Reagents and Conditions | Product | Representative Yield | Reference |
| N-Alkylation | Hexahydroazepine | Alkyl Halide, Base | N-Alkyl-hexahydroazepine | High | nih.govchemeo.com |
| N-Acylation | Hexahydroazepine | Acyl Chloride, Base | N-Acyl-hexahydroazepine | High | nih.gov |
| Hydroboration-Oxidation | Tetrahydroazepine | BH3, then H2O2, NaOH | Azepanol | High | mdpi.com |
| C-H Oxidation | Alkyl-substituted Azepane | Mn(CF3-PDP) catalyst | Oxo-azepane | Moderate | nih.gov |
Transformations Involving the 1,1-Dimethylpropyl Side Chain
The 1,1-dimethylpropyl (tert-amyl) side chain is generally considered to be chemically robust due to the absence of protons on the quaternary carbon and the steric hindrance around it. However, under specific and often harsh conditions, transformations can be envisaged.
One potential reaction is free-radical halogenation. While this reaction typically lacks selectivity, the tertiary C-H bonds on the side chain could be susceptible to radical abstraction under the right conditions, leading to halogenated derivatives. However, the reactivity of the N-H bond and the alpha-C-H bonds on the ring would likely compete.
Oxidative cleavage of the C-C bonds of the tert-amyl group would require strong oxidizing agents and high temperatures, likely leading to the decomposition of the hexahydroazepine ring as well. ncert.nic.in
A more plausible transformation would involve the synthesis of analogues with different side chains to begin with, as discussed in section 6.1, rather than attempting to modify the sterically hindered and unreactive 1,1-dimethylpropyl group post-synthesis.
Studies on the Chemical Stability and Reactivity Under Varied Environmental and Chemical Conditions
The chemical stability of this compound is primarily dictated by the properties of the saturated seven-membered ring, known as azepane. cymitquimica.com Saturated cyclic amines like azepane are generally stable compounds. cymitquimica.com The bulky 1,1-dimethylpropyl group is expected to enhance the steric shielding of the ring, potentially increasing its thermal stability.
The secondary amine functionality makes the compound basic and susceptible to reaction with acids to form ammonium (B1175870) salts. It is also prone to oxidation over time, especially when exposed to air and light. N-alkylation or N-acylation, as discussed in section 6.2, can mitigate this oxidative instability by protecting the lone pair of electrons on the nitrogen atom.
The hexahydroazepine ring itself is conformationally flexible, which can influence its reactivity. The large t-butyl-like substituent at the 4-position will likely favor an equatorial position in the chair-like conformations of the ring to minimize steric strain.
While specific experimental data on the stability of this compound under varied environmental conditions (e.g., pH, temperature, light) is not extensively documented in publicly available literature, its general stability can be inferred from the known properties of other substituted hexahydroazepines. cymitquimica.com These compounds are typically stable under neutral and basic conditions at room temperature but can degrade under strongly acidic or oxidizing conditions.
Advanced Analytical Methodologies for Characterization and Purity Assessment
Development of Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS/MS, GC-IR for complex mixture analysis)
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the analysis of complex mixtures containing 4-(1,1-dimethylpropyl)hexahydro-1H-azepine. nih.gov These methods allow for the separation, identification, and quantification of the main component as well as any synthesis-related impurities or degradation products. amazonaws.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column. amazonaws.com The separated components then enter a mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. This technique is highly effective for purity assessment and the identification of by-products from synthetic routes. mdpi.com For instance, potential impurities such as incompletely alkylated precursors or isomers can be identified.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile impurities or thermally labile compounds that may be present in a sample of this compound, LC-MS/MS is the method of choice. nih.gov It offers high sensitivity and specificity, making it suitable for trace-level impurity detection. The initial LC separation is followed by two stages of mass analysis (MS/MS), which allows for the isolation of a specific parent ion and the analysis of its fragmentation products, significantly enhancing structural elucidation. mdpi.com
Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines gas chromatography with infrared spectroscopy, providing information about the functional groups present in the separated compounds. nih.gov As each component elutes from the GC column, it passes through an IR cell, and a spectrum is recorded. This can be particularly useful for distinguishing between isomers that might have very similar mass spectra but different IR absorption bands, offering an orthogonal method for confirmation of structure. nih.gov
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Purity (%) |
|---|---|---|---|
| 10.2 | Hexahydro-1H-azepine (Impurity) | 99, 84, 70, 56 | 0.15 |
| 12.5 | This compound | 169, 154, 140, 98 | 99.7 |
| 13.1 | Isomeric Impurity | 169, 154, 126, 84 | 0.10 |
| 14.8 | Dimerization Product (Impurity) | 338, 169 | 0.05 |
Chiral Separation Techniques for Enantiomeric Purity Determination in Asymmetrically Synthesized Variants
When this compound is synthesized as a single enantiomer through asymmetric synthesis, the determination of its enantiomeric purity is crucial. Chiral separation techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), are the gold standard for this purpose. nih.govnih.gov
These methods rely on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs are commonly used due to their broad applicability. mdpi.com The choice of mobile phase and column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers. mdpi.com The resulting chromatogram allows for the precise quantification of each enantiomer, typically expressed as enantiomeric excess (ee).
| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |
|---|---|---|---|
| (S)-enantiomer | 8.4 | 1,500 | 0.5 |
| (R)-enantiomer | 9.7 | 298,500 | 99.5 |
| Enantiomeric Excess (ee) of (R)-enantiomer | 99.0% |
Quantitative NMR and Other Spectroscopic Methods for High-Precision Purity and Compositional Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary method for determining the purity of organic compounds with high precision. nih.govrsc.org Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used. nih.gov
In a typical ¹H qNMR experiment, a precisely weighed amount of the this compound sample and the internal standard are dissolved in a deuterated solvent. acs.org The purity of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. nih.gov This method provides a direct measurement of the molar ratio of the analyte to the standard, from which the absolute purity can be determined. nih.gov It is particularly valuable as it can also detect and quantify non-volatile or NMR-active impurities that may not be observed by GC. nih.gov
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
|---|---|---|
| Mass (mg) | 10.50 | 5.25 |
| Molecular Weight (g/mol) | 169.31 | 98.06 |
| Number of Protons for Integrated Signal | 2 (e.g., -CH₂-N) | 2 |
| Integral Value | 1.00 | 0.85 |
| Calculated Purity (%) | 99.2 |
Microanalysis and Elemental Composition Verification
Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a synthesized compound. It determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₁₁H₂₃N. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity, particularly with respect to inorganic impurities that would not be detected by other methods.
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 77.99 | 77.91 | -0.08 |
| Hydrogen (H) | 13.69 | 13.75 | +0.06 |
| Nitrogen (N) | 8.27 | 8.22 | -0.05 |
Future Research Directions and Emerging Challenges
Development of Highly Efficient and Sustainable Synthetic Routes with Reduced Environmental Footprint
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For substituted azepanes like 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine, future research will likely focus on moving away from classical multi-step syntheses, which often involve stoichiometric reagents and harsh conditions, towards more sustainable alternatives.
Key research thrusts in this area include:
Catalytic Ring Expansion and Cyclization: Innovations in catalysis are crucial for the efficient construction of the azepane ring. Methods such as the ring-closing metathesis (RCM) and tandem Staudinger aza–Wittig reactions are established for azepane synthesis. mdpi.com Future work could adapt these for the specific target, focusing on catalysts that operate under milder conditions and in greener solvents.
One-Pot Procedures: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly reduce waste and improve efficiency. For instance, a one-pot procedure involving the in situ generation of a precursor followed by a catalyzed cyclization could streamline the synthesis. nih.gov An example of such an approach is the synthesis of azoxybenzenes from anilines, where an oxidation and a subsequent reductive dimerization occur in the same reaction vessel. nih.gov
Use of Green Solvents and Catalysts: A major challenge is the replacement of hazardous solvents and expensive or toxic metal catalysts. Research into using water, supercritical fluids, or bio-based solvents is a promising avenue. nih.gov Furthermore, the development of catalysts based on earth-abundant and non-toxic metals (e.g., copper, iron) is a critical goal. Copper-catalyzed tandem amination/cyclization reactions, for example, have shown promise in synthesizing functionalized azepines from readily available starting materials. nih.gov
| Synthetic Strategy | Key Features | Potential for Sustainability | Reference |
|---|---|---|---|
| Reductive Amination / Epoxide Ring Opening | Classical, versatile methods for ring formation. | Moderate; often requires stoichiometric reductants or activators. | mdpi.com |
| Ring-Closing Metathesis (RCM) | Powerful for forming large rings; high functional group tolerance. | High; utilizes catalytic amounts of ruthenium or molybdenum complexes. | mdpi.com |
| Tandem Amination/Cyclization | High atom economy; builds complexity rapidly from simple precursors. | Very High; can be catalyzed by earth-abundant metals like copper. | nih.gov |
| Formal [3+4] Cycloadditions | Constructs the seven-membered ring in a single step with stereocontrol. | High; often uses dual catalytic systems for high efficiency and enantioselectivity. | nih.gov |
Exploration of Novel Reaction Pathways for Unprecedented Derivatization and Scaffold Expansion
The functionalization of the pre-formed this compound ring is essential for creating a diverse library of compounds for further applications. The development of novel reaction pathways is critical for accessing derivatives that are not achievable through current methods.
Future research will likely concentrate on:
Catalytic C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the azepane ring is a highly sought-after transformation that avoids the need for pre-functionalized substrates. This would allow for the late-stage introduction of various functional groups at multiple positions, dramatically increasing synthetic efficiency.
Asymmetric Catalysis: Achieving precise control over stereochemistry is crucial. The development of cooperative catalytic systems, such as the Cu/Ir-catalyzed asymmetric allylic alkylation used for synthesizing complex azepino-indoles, provides a blueprint for creating multiple stereocenters with high selectivity. nih.govrsc.org Applying such strategies to the azepane core could yield a range of enantioenriched derivatives.
Tandem and Cascade Reactions: Designing reactions where a single catalytic event triggers a cascade of bond-forming events can rapidly build molecular complexity. For example, a formal 1,3-migration of a functional group initiated by a rhodium carbene has been used to synthesize azepane derivatives through a unique migration-annulation protocol. nih.govacs.org Exploring similar cascades starting from the 4-(1,1-dimethylpropyl) derivative could lead to novel fused or bridged heterocyclic systems. researchgate.net Photochemical activation of precursors like diazoalkanes can also unlock novel reaction pathways under mild conditions. rsc.org
Advancements in Computational Modeling for Predicting Complex Reactivity and Stereochemical Outcomes
The conformational flexibility of the seven-membered azepane ring makes predicting reactivity and stereochemical outcomes challenging. Computational chemistry offers powerful tools to address this complexity.
Emerging opportunities in this field include:
Predictive Reaction Modeling: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways can help predict the feasibility of novel transformations and identify the most promising catalysts and conditions. nih.govrsc.org For instance, computational models have been successfully used to predict which pairs of reactants will successfully form azetidines in photocatalyzed reactions, guiding experimental efforts. mit.edu
Stereochemical Outcome Prediction: For asymmetric reactions, computational models can elucidate the origin of stereoselectivity by analyzing the transition state energies of competing pathways. This insight is invaluable for optimizing reaction conditions and designing more selective catalysts. nih.govrsc.org
Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the conformational landscape of the flexible azepane ring and its complexes with catalysts or substrates. acs.org This can help understand how noncovalent interactions influence reactivity and selectivity, which is particularly important in complex catalytic systems. acs.org The electronic properties of related heterocyclic ligands, such as cyclic(alkyl)(amino)carbenes (CAACs), have been effectively rationalized using DFT calculations of their frontier molecular orbitals, demonstrating the power of these predictive tools. wikipedia.org
| Computational Method | Application | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. | Reaction feasibility, activation energies, origin of regioselectivity and stereoselectivity. | nih.govrsc.orgmit.edu |
| Molecular Dynamics (MD) | Simulating conformational behavior in solution. | Accessible conformations, role of solvent, dynamics of catalyst-substrate binding. | acs.org |
| Frontier Molecular Orbital (FMO) Theory | Analyzing electronic properties and reactivity. | Predicting nucleophilic/electrophilic sites, understanding ligand donor/acceptor properties. | wikipedia.org |
Methodological Innovations in Structural and Conformational Analysis of Flexible Heterocyclic Systems
A complete understanding of the structure-property relationships of this compound and its derivatives requires precise analytical characterization. The inherent flexibility of the seven-membered ring poses a significant challenge to structural analysis. slideshare.net
Key areas for methodological innovation are:
Advanced NMR Spectroscopy: While standard NMR is essential, more advanced techniques are needed to fully characterize flexible molecules. This includes variable-temperature NMR to study conformational exchange dynamics and Nuclear Overhauser Effect (NOE) experiments to determine through-space proximities, which can help assign relative stereochemistry. mdpi.com
Crystallographic Techniques: Single-crystal X-ray diffraction provides the most definitive structural information. A major challenge is obtaining high-quality crystals of flexible molecules. Future research could explore co-crystallization strategies or the use of microcrystal electron diffraction (MicroED) for analyzing samples that are too small for conventional X-ray methods.
Hirshfeld Surface Analysis: This computational tool, often used in conjunction with crystallographic data, allows for the detailed analysis of intermolecular interactions within a crystal lattice. mdpi.com It can quantify the contributions of different types of contacts (e.g., hydrogen bonds, van der Waals forces) that dictate the supramolecular assembly, providing deeper insight into the solid-state structure. mdpi.com
Q & A
Q. What are the established synthetic routes for 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine?
The compound is typically synthesized via cyclization reactions using amines and aldehydes to form the azepine ring, followed by catalytic hydrogenation to achieve the hexahydro structure . Key steps include:
- Cyclization : Optimizing stoichiometry and reaction time to minimize side products.
- Reduction : Employing palladium or platinum catalysts under controlled hydrogen pressure to ensure complete saturation of the ring. Characterization via FT-IR, GC-MS, and NMR is critical to confirm structural integrity .
Q. What analytical techniques are recommended for characterizing this compound?
Post-synthesis characterization involves:
- FT-IR : To identify functional groups (e.g., C-N stretches in the azepine ring) .
- 1H NMR : To confirm hydrogen environments and stereochemistry .
- GC-MS : For purity assessment and molecular weight verification . Physical parameters like melting point and solubility (from CRC Handbook data) provide supplementary validation .
Q. How should researchers assess the stability of this compound under laboratory conditions?
Stability testing includes:
- Thermal Analysis : TGA/DSC to determine decomposition temperatures.
- Storage Conditions : Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis . Regulatory guidelines suggest monitoring for hazardous decomposition products (e.g., amines or aldehydes) during long-term storage .
Advanced Research Questions
Q. How can catalytic conditions be optimized for large-scale synthesis?
Advanced optimization strategies:
- Catalyst Screening : Test amino acids (e.g., L-proline) or transition-metal complexes to enhance reaction efficiency .
- Solvent Selection : Use green solvents (e.g., ethanol/water mixtures) to improve yield and reduce environmental impact .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ spectroscopy to identify rate-limiting steps .
Q. What methodologies address contradictions in reported biological activity data?
Discrepancies in toxicity or efficacy data require:
- In Vitro/In Vivo Correlation : Compare mutagenicity assays (e.g., Ames test) with in vivo models to validate safety profiles .
- Dose-Response Studies : Establish threshold concentrations for biological effects using cell-based assays (e.g., IC50 determinations) .
- Meta-Analysis : Cross-reference data from PubChem and regulatory databases to resolve inconsistencies .
Q. How does this compound interact with biological targets in proteomics studies?
Mechanistic insights:
- Enzyme Inhibition Assays : Use fluorescence polarization or SPR to study binding kinetics with target enzymes .
- Molecular Docking : Predict interaction sites using computational models (e.g., AutoDock Vina) .
- Metabolite Profiling : LC-MS/MS to identify metabolic pathways and potential off-target effects .
Q. What regulatory considerations apply to its use in pharmaceutical research?
Compliance requires:
- Migration Limits : Adhere to EU regulations (e.g., ≤10 mg/kg migration in food-contact applications) .
- Toxicity Documentation : Submit LD50 data and ecotoxicity profiles to regulatory bodies (e.g., ECHA) .
- Handling Protocols : Use PPE (P95 respirators, nitrile gloves) and fume hoods to minimize exposure .
Data Contradiction Analysis
Q. How to resolve discrepancies in spectral data between synthetic batches?
- Batch Comparison : Perform NMR overlay analyses to detect impurities or stereochemical variations .
- Isotopic Labeling : Use 13C-labeled precursors to trace reaction pathways and identify byproducts .
- Collaborative Validation : Share raw data with third-party labs for independent verification .
Q. What strategies validate conflicting reports on its mutagenic potential?
- Replicate Studies : Conduct OECD-compliant assays (e.g., micronucleus test) under standardized conditions .
- Structural Analog Comparison : Benchmark against similar azepine derivatives with well-characterized toxicities .
- Epigenetic Profiling : Assess DNA methylation changes to rule out indirect mutagenic effects .
Methodological Tables
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Melting Point | 92.7°C | DSC | |
| Molecular Weight | 168.276 g/mol | GC-MS | |
| LogP | 3.2 (predicted) | Chromatographic assay | |
| LD50 (oral, rat) | >2000 mg/kg | OECD 423 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
